molecular formula C17H18N4O4 B4986014 1-benzyl-4-(2,4-dinitrophenyl)piperazine

1-benzyl-4-(2,4-dinitrophenyl)piperazine

Cat. No. B4986014
M. Wt: 342.35 g/mol
InChI Key: ACRJTTIIGUWXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,4-dinitrophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BDNP, and it is a piperazine derivative that has been studied for its biochemical and physiological effects. In

Mechanism of Action

BDNP acts as a competitive inhibitor of the serotonin transporter. It binds to the transporter and prevents the reuptake of serotonin, leading to an increase in serotonin concentration in the synaptic cleft. This increase in serotonin concentration has been linked to the antidepressant and anxiolytic effects of BDNP.
Biochemical and Physiological Effects:
BDNP has been shown to have antidepressant and anxiolytic effects in animal models. It has also been found to have anxiogenic effects in certain situations, suggesting that its effects may be context-dependent. BDNP has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BDNP in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the transporter in various physiological and pathological processes. However, one limitation of using BDNP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BDNP. One direction is to further explore its potential as a radioligand for imaging the serotonin transporter in vivo. Another direction is to investigate its potential as a therapeutic agent for depression and anxiety disorders. Additionally, further research is needed to understand the context-dependent effects of BDNP and its potential toxicity.

Synthesis Methods

The synthesis of 1-benzyl-4-(2,4-dinitrophenyl)piperazine involves the reaction of benzyl chloride with 2,4-dinitroaniline in the presence of potassium carbonate. The resulting product is then treated with piperazine to obtain BDNP. This method has been optimized to yield high purity and high yield of BDNP.

Scientific Research Applications

BDNP has been studied for its potential applications in neuroscience research. It has been found to have a high affinity for the serotonin transporter, and it can be used as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the treatment of depression and anxiety disorders. BDNP has also been studied for its potential use as a radioligand for imaging the serotonin transporter in vivo.

properties

IUPAC Name

1-benzyl-4-(2,4-dinitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-20(23)15-6-7-16(17(12-15)21(24)25)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRJTTIIGUWXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2,4-dinitrophenyl)piperazine

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